(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid

Solid-phase peptide synthesis Pseudoproline dipeptide Sequence fidelity

(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid (CAS 955048-89-2), most commonly traded as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, is a preformed pseudoproline dipeptide building block designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS). It belongs to the oxazolidine-derived pseudoproline family first described by Mutter and co-workers in 1996.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
Cat. No. B14070739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)
InChIKeyOTDJFZHIGWFIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic Acid and Why Procurement Teams Should Care


(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid (CAS 955048-89-2), most commonly traded as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, is a preformed pseudoproline dipeptide building block designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS). It belongs to the oxazolidine-derived pseudoproline family first described by Mutter and co-workers in 1996 [1]. The compound incorporates an Fmoc-protected leucine residue N-terminal to a threonine residue reversibly masked as a 2,2,5-trimethyl-oxazolidine ring that is TFA-labile, allowing native sequence regeneration during final cleavage . Its primary function is to disrupt interchain β-sheet aggregation during SPPS chain elongation by introducing a proline-like kink that enhances solvation and coupling kinetics .

Why Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH Cannot Be Replaced by Another Pseudoproline Dipeptide


Pseudoproline dipeptides are motif-specific building blocks: Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH delivers the leucine-threonine dipeptide sequence . Substitution with Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH (CAS 252554-79-3) or Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH (CAS 957780-52-8) would alter the primary sequence of the target peptide, changing the N-terminal amino acid from leucine to alanine or isoleucine, respectively . Unlike small-molecule reagents where analogue substitution may be permissible, peptide building blocks are defined by their amino acid composition—generating an entirely different peptide product upon substitution. Moreover, the hydrophobicity and steric character of the leucine side chain (isobutyl, MW increment +42 Da vs. alanine) directly influences the aggregation-disruption efficiency in hydrophobic peptide sequences [1]. Procurement of the correct pseudoproline dipeptide matching the target peptide's Leu-Thr motif is therefore non-negotiable for sequence fidelity and synthetic success.

Quantitative Differentiation of (4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic Acid Against Closest Pseudoproline Analogs


Motif-Specific Sequence Delivery: Fmoc-Leu-Thr vs. Fmoc-Ala-Thr and Fmoc-Ile-Thr Pseudoproline Dipeptides

This compound delivers the Leu-Thr dipeptide motif to the growing peptide chain. The closest commercially available analogs—Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH and Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH—deliver Ala-Thr and Ile-Thr motifs, respectively. Substitution of any one for another results in a different peptide sequence because the N-terminal residue is chemically distinct: leucine (C₆H₁₃NO₂, MW 131.17) versus alanine (C₃H₇NO₂, MW 89.09) versus isoleucine (C₆H₁₃NO₂, MW 131.17) . Although leucine and isoleucine share the same elemental composition, their side-chain branching (isobutyl vs. sec-butyl) confers different steric and hydrophobic properties that affect aggregation disruption behavior [1].

Solid-phase peptide synthesis Pseudoproline dipeptide Sequence fidelity

Single-Impurity Profile: Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH vs. Fmoc-Ala-Thr and Fmoc-Ile-Thr Analogs

Under identical Novabiochem® quality specifications, the three analogs exhibit different single-impurity limits by HPLC. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH permits single impurities ≤2.00% (area%), while Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is specified at ≤1.00% and Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH at ≤1.50% . All three share the same minimum assay specification of ≥97.0% (HPLC) and ≥97% (TLC), but the higher single-impurity allowance for the Leu-Thr analog may reflect the greater synthetic challenge of preparing the bulkier leucine-derived pseudoproline or differences in chromatographic resolution .

HPLC purity Impurity specification Quality control

Optical Rotation Specification and QC Solvent Differentiation Among Pseudoproline Dipeptides

The Novabiochem® specification for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH reports optical rotation α 25/D = -33.0° to -28.0° measured at c=1 in CH₂Cl₂ . In contrast, the Fmoc-Ala-Thr analog is specified at -34.0° to -28.0° (c=1 in methanol) and the Fmoc-Ile-Thr analog at -27.0° to -22.0° (c=1 in methanol) . The use of dichloromethane as the QC solvent for the Leu-Thr analog, rather than methanol used for the other two, reflects a product-specific solubility and measurement methodology. This difference in QC solvent systems means that direct numerical comparison of specific rotation values across these analogs must account for solvent effects on optical rotation.

Specific rotation Chiral purity Optical activity

Preformed Dipeptide Advantage: Bypassing the Hindered Oxazolidine Nitrogen Acylation Problem

A critical class-level differentiator of all pseudoproline dipeptides—including the target compound—is that they are supplied as preformed dipeptides rather than monomers. The oxazolidine nitrogen in pseudoproline monomers is sterically hindered by the 2,2,5-trimethyl substitution, resulting in notoriously low acylation yields when attempting stepwise coupling of the subsequent amino acid . By providing the pseudoproline as a preformed Fmoc-Xaa-Thr(Psi(Me,Me)pro)-OH dipeptide, the difficult acylation is performed in solution during manufacturing under optimized conditions, and the user couples the dipeptide as a single building block, simultaneously extending the chain by two residues with high efficiency .

Coupling efficiency Dipeptide building block Oxazolidine acylation

Acid Lability and TFA-Mediated Native Sequence Regeneration: Class-Level Evidence for 2,2,5-Trimethyl Oxazolidine Pseudoprolines

The 2,2,5-trimethyl-oxazolidine ring in Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is engineered to be TFA-labile, regenerating the native threonine residue during standard final cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5) . The acid lability of oxazolidine pseudoprolines depends on the C-2 substitution pattern: 2,2-dimethyl-oxazolidines derived from serine are generally more acid-labile than 2,2,5-trimethyl-oxazolidines derived from threonine, with the latter showing deprotection complete within the standard 2–4 hour TFA cleavage timeframe [1]. A study on the acidolysis of Fmoc-Ala-Thr(ΨMe,Mepro)-NHBzl demonstrated that deprotection in 70% TFA/methanol was complete within minutes at room temperature, while a 10% reduction in TFA concentration increased deprotection time by a factor of >10 [2].

TFA cleavage Oxazolidine ring opening Deprotection

Hydrophobic Side-Chain Contribution to Aggregation Disruption: Leucine vs. Alanine Pseudoproline Dipeptides

The leucine side chain (isobutyl, logP contribution ~1.5) in the target compound provides greater hydrophobicity than the alanine side chain (methyl, logP contribution ~0.3) in Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH. While both compounds disrupt β-sheet aggregation through the oxazolidine kink mechanism, the hydrophobic character of the N-terminal residue may influence the solvation properties of the pseudoproline-containing peptide segment [1]. In the foundational Mutter 1996 study, pseudoproline dipeptides were shown to disrupt intra- and intermolecular hydrogen bonding responsible for aggregation, with the overall effect depending on both the oxazolidine ring and the amino acid side chains [2]. No direct head-to-head aggregation suppression comparison between Fmoc-Leu-Thr(Psi) and Fmoc-Ala-Thr(Psi) has been published; this inference is based on the well-established relationship between peptide hydrophobicity and aggregation propensity in SPPS [3].

Hydrophobicity Aggregation suppression β-sheet disruption

When to Procure (4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic Acid: Evidence-Backed Application Scenarios


Synthesis of Leu-Thr-Containing 'Difficult Peptides' Prone to On-Resin Aggregation

This pseudoproline dipeptide is the building block of choice when the target peptide sequence contains a Leu-Thr motif within a hydrophobic or β-sheet-prone region. The oxazolidine ring disrupts intermolecular hydrogen bonding that causes resin-bound chain aggregation, improving solvation and coupling kinetics . The preformed dipeptide design bypasses the problematic direct acylation of the hindered oxazolidine nitrogen, enabling efficient incorporation in a single coupling step [1].

Fmoc SPPS of Long Peptides (>25 Residues) Where Sequence Fidelity at Leu-Thr Junctions Is Critical

For long peptides where impurities accumulate multiplicatively with each coupling cycle, the ≥97.0% HPLC purity specification and defined single-impurity limit (≤2.00% area%) provide a quality baseline . The compound's specific rotation specification (-33.0° to -28.0°, c=1 in CH₂Cl₂) provides a measurable chiral integrity checkpoint upon receipt, ensuring that the building block has not undergone epimerization during storage or shipping [1].

Peptide API Process Development Requiring Robust and Reproducible Building Block Quality

In pharmaceutical peptide manufacturing, the reproducibility of raw material quality directly impacts process consistency. The Novabiochem® specification with dual TLC purity checks (CMA2 and 157A solvent systems, each ≥97%) plus HPLC assay (≥97.0%) provides multi-orthogonal purity verification . The compound's TFA-labile oxazolidine ring regenerates the native threonine residue under standard cleavage conditions (TFA/TIS/H₂O), with deprotection kinetics that are well-characterized at the class level [1].

Research on Aggregation Mechanisms and Backbone Protection Strategies in SPPS

As a threonine-derived 2,2,5-trimethyl-oxazolidine pseudoproline, this compound serves as a model building block for investigating the relationship between oxazolidine substitution pattern and aggregation disruption efficiency. The leucine side chain provides a hydrophobic context that is distinct from the simpler alanine or more hindered isoleucine analogs, enabling comparative studies of side-chain effects on pseudoproline performance .

Quote Request

Request a Quote for (4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.